N'-Boc-2-(1H-1,2,3-triazol-1-yl)acetohydrazide physical and chemical properties
N'-Boc-2-(1H-1,2,3-triazol-1-yl)acetohydrazide physical and chemical properties
An In-Depth Technical Guide to N'-Boc-2-(1H-1,2,3-triazol-1-yl)acetohydrazide: Properties, Synthesis, and Applications
Introduction
N'-Boc-2-(1H-1,2,3-triazol-1-yl)acetohydrazide is a heterobifunctional molecule of significant interest in contemporary organic synthesis, particularly within the fields of medicinal chemistry and materials science. Its structure incorporates three key components: a tert-butoxycarbonyl (Boc) protecting group, an acetohydrazide linker, and a 1,2,3-triazole heterocyclic core. The 1,2,3-triazole moiety, often synthesized via "click" chemistry, serves as a stable, aromatic linker that can mimic a peptide bond and participate in hydrogen bonding and dipole interactions.[1] The Boc-protected hydrazide provides a latent nucleophile; the Boc group ensures stability during multi-step syntheses while allowing for selective deprotection under mild acidic conditions to reveal the reactive hydrazide for subsequent conjugation or cyclization reactions.[2]
This guide offers a senior application scientist's perspective on the core physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and insights into its chemical reactivity and potential applications.
Part 1: Molecular Structure and Physicochemical Properties
The unique arrangement of functional groups in N'-Boc-2-(1H-1,2,3-triazol-1-yl)acetohydrazide dictates its physical behavior, such as solubility and crystallinity, and its chemical reactivity.
Table 1: Physicochemical and Structural Properties
| Property | Value / Description | Source(s) |
| Molecular Formula | C₉H₁₅N₅O₃ | |
| Molecular Weight | 241.25 g/mol | |
| IUPAC Name | tert-butyl 2-(2-(1H-1,2,3-triazol-1-yl)acetyl)hydrazine-1-carboxylate | |
| CAS Number | Not explicitly available; constituent parts have CAS numbers. | |
| Appearance | Expected to be a white to off-white crystalline powder. | [3][4] |
| Melting Point | Predicted to be in the range of 120-170 °C, typical for related structures. | [3][5] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate). Poorly soluble in water and nonpolar solvents (e.g., hexanes). | |
| Storage | Store in a cool, dry place under an inert atmosphere to prevent degradation. | [3] |
Part 2: Synthesis and Characterization
The synthesis of the title compound is a multi-step process that leverages fundamental reactions in heterocyclic and protection-group chemistry. The following pathway is a reliable and logical approach derived from established methodologies for similar structures.[5][6]
Overall Synthetic Workflow
The synthesis proceeds in three primary stages: 1) N-alkylation of 1H-1,2,3-triazole to install the acetate side chain, 2) hydrazinolysis of the resulting ester to form the core acetohydrazide, and 3) selective N-Boc protection of the terminal hydrazide nitrogen.
Caption: Synthetic pathway for N'-Boc-2-(1H-1,2,3-triazol-1-yl)acetohydrazide.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(1H-1,2,3-triazol-1-yl)acetate
-
Rationale: This step involves a standard SN2 reaction to alkylate the nitrogen of the triazole ring. Potassium carbonate is used as a mild base to deprotonate the triazole, creating the nucleophile. Acetonitrile is an ideal polar aprotic solvent for this type of reaction.
-
Procedure:
-
To a solution of 1H-1,2,3-triazole (1.0 eq) in dry acetonitrile, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting triazole is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure ester.
-
Step 2: Synthesis of 2-(1H-1,2,3-triazol-1-yl)acetohydrazide
-
Rationale: Hydrazinolysis is the classic method for converting esters to hydrazides.[5] Hydrazine hydrate acts as a potent nucleophile, attacking the ester carbonyl. The reaction is typically performed in an alcohol solvent and driven to completion by using an excess of hydrazine.
-
Procedure:
-
Dissolve the ethyl 2-(1H-1,2,3-triazol-1-yl)acetate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (3.0-5.0 eq) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The product often precipitates as a white solid.[7]
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the acetohydrazide.[6][8]
-
Step 3: Synthesis of N'-Boc-2-(1H-1,2,3-triazol-1-yl)acetohydrazide
-
Rationale: The Boc group is introduced using di-tert-butyl dicarbonate (Boc)₂O. The reaction is performed at a low temperature to ensure selective protection of the more nucleophilic terminal nitrogen of the hydrazide over the internal nitrogen.[9]
-
Procedure:
-
Suspend 2-(1H-1,2,3-triazol-1-yl)acetohydrazide (1.0 eq) in a suitable solvent like dichloromethane or tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise, maintaining the temperature.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours until TLC analysis indicates completion.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final white solid.
-
Spectroscopic Characterization
Confirmation of the final structure relies on a combination of spectroscopic methods. The expected data are summarized below.
Table 2: Expected Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR (DMSO-d₆) | δ 9.5-10.0 (br s, 1H, -C(O)NH-), δ 8.0-8.5 (br s, 1H, -NH-Boc), δ 7.8-8.2 (s, 1H, Triazole-H), δ 7.6-7.8 (s, 1H, Triazole-H), δ 5.2-5.4 (s, 2H, -CH₂-), δ 1.40 (s, 9H, -C(CH₃)₃).[4][10] |
| ¹³C NMR (DMSO-d₆) | δ 167-169 (C=O, hydrazide), δ 155-157 (C=O, Boc), δ 130-135 (Triazole-CH), δ 123-128 (Triazole-CH), δ 79-81 (-C(CH₃)₃), δ 50-52 (-CH₂-), δ 28.0-28.5 (-C(CH₃)₃).[2][4] |
| FT-IR (KBr, cm⁻¹) | 3200-3350 (N-H stretching), 3100-3150 (Aromatic C-H stretch), 2950-3000 (Aliphatic C-H stretch), ~1725 (C=O stretch, Boc), ~1680 (C=O stretch, Amide I), ~1520 (N-H bend, Amide II).[5] |
| Mass Spec. (ESI+) | m/z 242.12 [M+H]⁺, 264.10 [M+Na]⁺. Characteristic fragments at m/z 186 (loss of C₄H₈) and m/z 142 (loss of Boc group).[2] |
Part 3: Chemical Reactivity and Mechanistic Insights
The utility of N'-Boc-2-(1H-1,2,3-triazol-1-yl)acetohydrazide as a synthetic building block is defined by the orthogonal reactivity of its functional groups.
The Boc Protecting Group: An Acid-Labile Switch
The cornerstone of this molecule's designed reactivity is the Boc group. It is robust under basic, nucleophilic, and reductive conditions, allowing for extensive chemical modifications elsewhere in a parent molecule. However, it is readily cleaved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) or HCl in an organic solvent like dioxane.[2]
The deprotection mechanism proceeds via protonation of the Boc carbonyl, followed by cleavage to form the stable tert-butyl cation, which is then quenched to form isobutylene and CO₂. This process unmasks the terminal amine of the hydrazide, transforming it into a potent nucleophile for subsequent reactions.
Caption: Logic of Boc group removal to enable further reactivity.
Reactivity of the Deprotected Hydrazide
Once deprotected, the resulting 2-(1H-1,2,3-triazol-1-yl)acetohydrazide is a versatile intermediate. Its primary utility stems from the nucleophilicity of the terminal -NH₂ group.
-
Formation of Hydrazones: It readily condenses with aldehydes and ketones to form stable N-acylhydrazones. This reaction is fundamental in creating linkers for bioconjugation or for the synthesis of more complex heterocyclic systems.[5]
-
Acylation: It can be acylated by acid chlorides or anhydrides to form diacylhydrazine derivatives.
-
Cyclization Precursor: The hydrazide moiety is a key precursor for synthesizing various five- and six-membered heterocycles, such as pyrazoles, oxadiazoles, and triazines, depending on the reaction partner.[11]
The Stable Triazole Core
The 1H-1,2,3-triazole ring is chemically robust and largely acts as a stable spacer or pharmacophore. Its high aromaticity makes it resistant to common oxidative and reductive conditions. Its primary contribution is providing a rigid, polar linker that influences the overall conformation and solubility of the final molecule.[1]
References
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ResearchGate. (2026, March 16). Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][5][12][13]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. Retrieved from
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